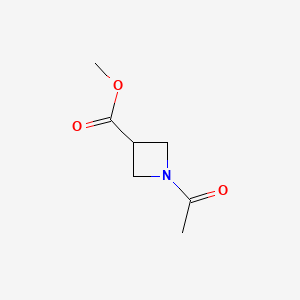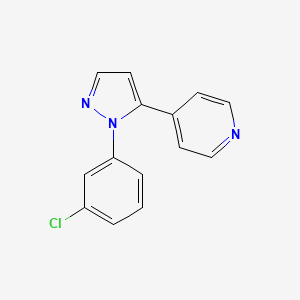
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a unique chemical compound with the empirical formula C10H4BrClF3N . It has a molecular weight of 310.50 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is represented by the SMILES string FC(F)(F)c1cc(Cl)c2cc(Br)ccc2n1 . This indicates the presence of a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a quinoline ring.Physical And Chemical Properties Analysis
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a solid compound . It has a molecular weight of 310.50 and an empirical formula of C10H4BrClF3N .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Applications
6-Bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives, synthesized from 6-bromo-2-chloro-quinolin-3-yl-methanol, have shown significant antimicrobial and antimalarial activities. These compounds have been tested against various microorganisms and the malaria parasite P. falciparum, demonstrating their potential in medical research for treating infectious diseases (Parthasaradhi et al., 2015).
Synthesis of Quinoline Derivatives
Research has also focused on the synthesis of 4-(trifluoromethyl)quinoline derivatives, showcasing the versatility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in chemical synthesis. These studies provide a foundation for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Lefebvre et al., 2003).
Photophysical and Biomolecular Binding Properties
A series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized using the Buchwald–Hartwig amination. These compounds, derived from 6-bromo-4-trifluoromethyl-quinolines, exhibited intriguing photophysical properties and strong interactions with ct-DNA, suggesting their potential in developing new materials or drugs with specific DNA-binding capabilities (Bonacorso et al., 2018).
Steric Pressure Studies
The trifluoromethyl group in compounds like 6-bromo-2-chloro-4-(trifluoromethyl)quinoline has been studied for its role in transmitting steric pressure. These studies are crucial in understanding the molecular behavior of such compounds, which can inform the design of more efficient and selective synthetic reactions (Schlosser et al., 2006).
Synthesis of Quinoxalines
Research has also been conducted on the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This highlights the utility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in synthesizing complex quinoxaline derivatives with potential applications in various fields (Didenko et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPKCJUBCOOCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856115 |
Source


|
| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
CAS RN |
1283719-79-8 |
Source


|
| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)




![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)
![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)
